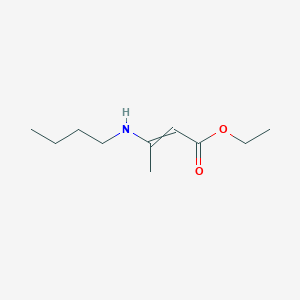
Ethyl 3-(butylamino)but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(butylamino)but-2-enoate is an organic compound that belongs to the class of β-enamino esters These compounds are characterized by the presence of an amino group attached to a β-carbon of an α,β-unsaturated ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-(butylamino)but-2-enoate can be synthesized through the condensation of 1,3-dicarbonyl compounds with primary amines. One common method involves the reaction of ethyl acetoacetate with butylamine in the presence of a catalyst such as ferric(III) ammonium nitrate. This reaction is typically carried out under solvent-free conditions at room temperature, resulting in high yields .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally friendly catalysts and solvent-free conditions is also emphasized to reduce the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(butylamino)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into saturated amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include oxo derivatives, saturated amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Ethyl 3-(butylamino)but-2-enoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of bioactive heterocycles such as pyrazoles, oxazoles, and quinolines.
Medicinal Chemistry: The compound is used in the development of antibacterial, anti-inflammatory, anticonvulsant, and antitumor agents.
Material Science: It is employed in the synthesis of polymers and other advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl 3-(butylamino)but-2-enoate involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-(methylamino)but-2-enoate
- Ethyl 3-(phenylamino)but-2-enoate
- Ethyl 3-(benzylamino)but-2-enoate
Uniqueness
Ethyl 3-(butylamino)but-2-enoate is unique due to its specific butylamino group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and pharmacological profiles, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
5065-81-6 |
|---|---|
Formule moléculaire |
C10H19NO2 |
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
ethyl 3-(butylamino)but-2-enoate |
InChI |
InChI=1S/C10H19NO2/c1-4-6-7-11-9(3)8-10(12)13-5-2/h8,11H,4-7H2,1-3H3 |
Clé InChI |
IFKSUXQHAOSFCH-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=CC(=O)OCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


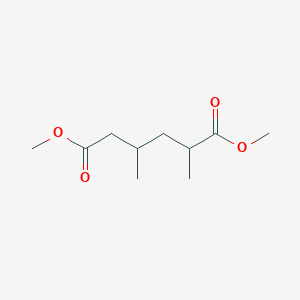
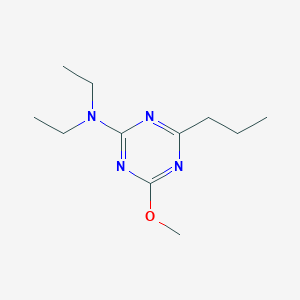
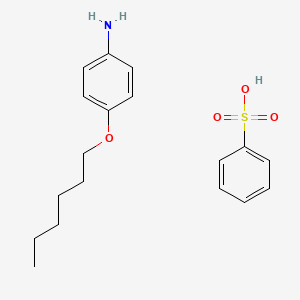
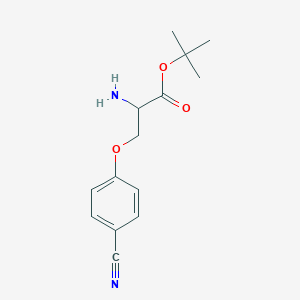
![Ethyl hydroxy[4-(propan-2-yl)phenyl]acetate](/img/structure/B14745557.png)

![Hexadecahydropyrido[5,4,3,2-lmn]phenanthridine](/img/structure/B14745565.png)
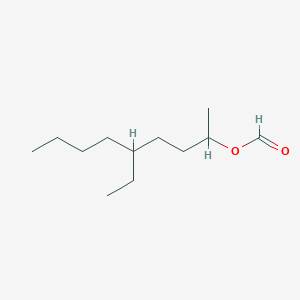
![(2S)-2-[(2R)-2-[(R)-[(2S)-1-[(3R,4S,5S)-4-[(2S)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-methylhexanamido]-3-methylbutanamido]-N,3-dimethylbutanamido]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl](methoxy)methyl]propanamido]-3-phenylpropanoic](/img/structure/B14745580.png)
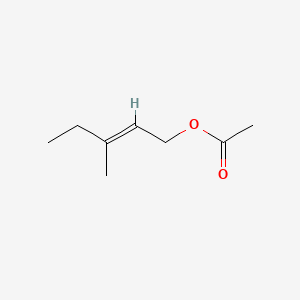
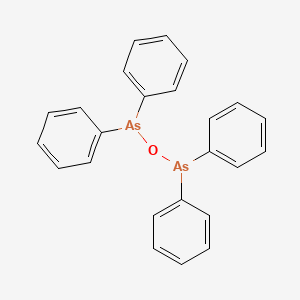
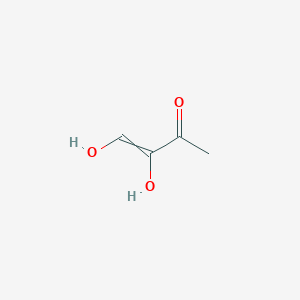

![[(3-Bromobutan-2-yl)sulfonyl]benzene](/img/structure/B14745612.png)
